Pentanoic acid, 5-amino-2-methyl-, methyl ester, hydrochloride

Catalog No.
S14486947
CAS No.
878497-58-6
M.F
C7H16ClNO2
M. Wt
181.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentanoic acid, 5-amino-2-methyl-, methyl ester, h...

CAS Number

878497-58-6

Product Name

Pentanoic acid, 5-amino-2-methyl-, methyl ester, hydrochloride

IUPAC Name

methyl 5-amino-2-methylpentanoate;hydrochloride

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

InChI

InChI=1S/C7H15NO2.ClH/c1-6(4-3-5-8)7(9)10-2;/h6H,3-5,8H2,1-2H3;1H

InChI Key

IMVUHSKIZYDLTL-UHFFFAOYSA-N

Canonical SMILES

CC(CCCN)C(=O)OC.Cl

Pentanoic acid, 5-amino-2-methyl-, methyl ester, hydrochloride is a chemical compound with the molecular formula C7H16ClNO2C_7H_{16}ClNO_2 and a molecular weight of 167.63 g/mol. It is classified as an amino acid derivative and is recognized for its structural characteristics, including a pentanoic acid backbone with an amino group and a methyl ester functional group. The compound is often referred to by its IUPAC name, methyl 5-aminopentanoate hydrochloride, and has the CAS registry number 29840-56-0 .

The compound appears as a white crystalline solid and is soluble in water due to the presence of the hydrochloride salt form, which enhances its solubility compared to its base form. Its structure can be represented by the SMILES notation: COC(=O)CCCCN.Cl, indicating the presence of both ester and amine functionalities .

Typical of carboxylic acids and their derivatives:

  • Ester Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield pentanoic acid and methanol.
    RCOOR +H2ORCOOH+R OH\text{RCOOR }+H_2O\rightarrow \text{RCOOH}+\text{R OH}
  • Amidation: The amine group can react with carboxylic acids or activated carboxylic acid derivatives to form amides.
    RCOOH+R NH2RCONHR +H2O\text{RCOOH}+\text{R NH}_2\rightarrow \text{RCONHR }+H_2O
  • N-acylation: The amino group can also be acylated using acyl chlorides or anhydrides.
    RCOCl+R NH2RCONHR +HCl\text{RCOCl}+\text{R NH}_2\rightarrow \text{RCONHR }+HCl

These reactions highlight the compound's reactivity due to its functional groups, making it a versatile intermediate in organic synthesis.

The synthesis of pentanoic acid, 5-amino-2-methyl-, methyl ester, hydrochloride typically involves:

  • Starting Materials: The synthesis begins with 5-amino-2-methylpentanoic acid.
  • Esterification Reaction: This acid is reacted with methanol in the presence of an acid catalyst (such as sulfuric acid) to form the methyl ester.
  • Formation of Hydrochloride Salt: The resulting methyl ester is then treated with hydrochloric acid to produce the hydrochloride salt.
5 Amino 2 methylpentanoic acid+MethanolH2SO4Methyl 5 amino 2 methylpentanoate+HClMethyl 5 amino 2 methylpentanoate hydrochloride\text{5 Amino 2 methylpentanoic acid}+\text{Methanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Methyl 5 amino 2 methylpentanoate}+HCl\rightarrow \text{Methyl 5 amino 2 methylpentanoate hydrochloride}

Pentanoic acid, 5-amino-2-methyl-, methyl ester, hydrochloride finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.
  • Research: Used in biochemical research for studying amino acid metabolism and neurotransmitter functions.
  • Chemical Synthesis: Acts as a building block in organic synthesis for creating more complex molecules.

Its unique structure allows it to participate in diverse

Several compounds share structural similarities with pentanoic acid, 5-amino-2-methyl-, methyl ester, hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Pentanoic AcidC5H10O2C_5H_{10}O_2Simple carboxylic acid without amine functionality
Valeric AcidC5H10O2C_5H_{10}O_2Straight-chain carboxylic acid
5-Aminovaleric AcidC5H11NO2C_5H_{11}NO_2Contains an amine but lacks methyl ester
Methyl 3-aminobutanoateC6H13NO2C_6H_{13}NO_2Similar structure but different position of amine

Uniqueness: Pentanoic acid, 5-amino-2-methyl-, methyl ester, hydrochloride is unique due to its combination of both an amino group and a methyl ester within a five-carbon chain structure. This dual functionality allows it to participate in diverse

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

181.0869564 g/mol

Monoisotopic Mass

181.0869564 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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